4-[2-[5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate
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Overview
Description
4-[2-[5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a benzothiazolium core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The compound also features a dimethylamino group and a perchlorate anion, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate typically involves a multi-step process. One common method includes the condensation of 2-aminobenzenethiol with a suitable aldehyde to form the benzothiazole ring. This intermediate is then subjected to further reactions with various reagents to introduce the dimethylamino and cyclohexenylidene groups. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-[5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated benzothiazoles.
Scientific Research Applications
4-[2-[5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-[5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the dimethylamino group enhances its ability to interact with nucleophilic sites, while the perchlorate anion may influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- Benzothiazolium, 2-[[2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]methyl]-3-ethyl-, perchlorate (1:1)
- Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-ethyl-1-methyl-, iodide (1:1)
Uniqueness
4-[2-[5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate is unique due to its specific structural features, such as the cyclohexenylidene group and the perchlorate anion
Properties
CAS No. |
214340-85-9 |
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Molecular Formula |
C27H31ClN2O4S |
Molecular Weight |
515.1 g/mol |
IUPAC Name |
4-[2-[5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C27H31N2S.ClHO4/c1-27(2)18-21(11-10-20-12-14-23(15-13-20)28(3)4)16-22(19-27)17-26-29(5)24-8-6-7-9-25(24)30-26;2-1(3,4)5/h6-17H,18-19H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ZVJQLQFMYXZEDW-UHFFFAOYSA-M |
SMILES |
CC1(CC(=CC(=CC2=[N+](C3=CC=CC=C3S2)C)C1)C=CC4=CC=C(C=C4)N(C)C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1(CC(=CC(=CC2=[N+](C3=CC=CC=C3S2)C)C1)C=CC4=CC=C(C=C4)N(C)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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